molecular formula C3H6NNaOS2 B12653419 Sodium (2-hydroxyethyl)dithiocarbamate CAS No. 94023-54-8

Sodium (2-hydroxyethyl)dithiocarbamate

Cat. No.: B12653419
CAS No.: 94023-54-8
M. Wt: 159.21 g/mol
InChI Key: RBPTUZAGNVCQFO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium (2-hydroxyethyl)dithiocarbamate is a water-soluble organosulfur compound belonging to the dithiocarbamate class, known for its exceptional ability to form stable complexes with transition metal ions . Its structure features a dithiocarbamato group (N-CS2) that acts as a ligand, typically coordinating to metal centers through its two sulfur atoms in a bidentate fashion . The 2-hydroxyethyl functional group on the nitrogen atom enhances the molecule's properties, potentially increasing its solubility and modifying its electron-donating capacity, which can lead to stronger chelation and novel applications . In environmental research, this compound is highly valued for the remediation of heavy metal pollution. It can effectively chelate and precipitate toxic metal ions such as lead (Pb(II)), copper (Cu(II)), nickel (Ni(II)), and cadmium (Cd(II)) from wastewater, achieving removal efficiencies of over 90% in some cases . The chelation mechanism involves the sulfur atoms providing lone pairs of electrons to the empty orbitals of metal ions, forming stable, often insoluble, organometallic complexes that can be separated from aqueous solutions . Beyond environmental science, dithiocarbamate ligands are pivotal in materials science for the synthesis of metal complexes, nanoparticles, and nanocomposites . They also serve as precursors for various organic transformations and are investigated in medicinal chemistry research for their biological activities, which include antimicrobial and anticancer properties, though these applications are still predominantly at the research stage . This product is intended for research and further chemical synthesis in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

94023-54-8

Molecular Formula

C3H6NNaOS2

Molecular Weight

159.21 g/mol

IUPAC Name

sodium;N-(2-hydroxyethyl)carbamodithioate

InChI

InChI=1S/C3H7NOS2.Na/c5-2-1-4-3(6)7;/h5H,1-2H2,(H2,4,6,7);/q;+1/p-1

InChI Key

RBPTUZAGNVCQFO-UHFFFAOYSA-M

Canonical SMILES

C(CO)NC(=S)[S-].[Na+]

Origin of Product

United States

Coordination Chemistry and Structural Aspects of 2 Hydroxyethyl Dithiocarbamate Complexes

Ligand Characteristics and Coordination Modes

The coordination behavior of (2-hydroxyethyl)dithiocarbamate is defined by the electronic properties and structural flexibility of its dithiocarbamate (B8719985) group (-NCS₂⁻).

The (2-hydroxyethyl)dithiocarbamate ligand is monoanionic and typically functions as a chelating agent, binding to metal ions through its two sulfur donor atoms. nih.govnih.gov This chelating ability is a hallmark of dithiocarbamates, contributing to the formation of stable metal complexes. nih.gov Classified as soft ligands under the Hard and Soft Acids and Bases (HSAB) theory, the sulfur atoms are effective at coordinating with soft or borderline metal ions. wikipedia.org

A key feature of the dithiocarbamate moiety is the delocalization of the nitrogen lone pair electrons into the C-S bonds, which is represented by a thioureide resonance form. nih.gov This electron delocalization enhances the basicity of the sulfur atoms and imparts partial double bond character to the C-N bond. wikipedia.org Consequently, dithiocarbamates are considered versatile and robust ligands, capable of forming stable complexes with nearly all transition metals, as well as many main group elements, lanthanides, and actinides. nih.gov The presence of the hydroxyl (-OH) group from the 2-hydroxyethyl substituent can also influence the solubility of the resulting complexes, for instance, rendering them soluble in polar organic solvents. researchgate.netelsevierpure.com

The primary coordination modes observed include:

Monodentate: In this mode, only one of the sulfur atoms of the dithiocarbamate group binds to the metal center. nih.govresearchgate.net This can lead to the formation of heteroleptic complexes where other ligands are also part of the coordination sphere. nih.gov

Bidentate Chelating (or Terminal): This is the most prevalent mode, where both sulfur atoms coordinate to the same metal ion, forming a stable four-membered chelate ring. nih.govnih.gov This results in mononuclear complexes with geometries such as the distorted octahedral [In(hedtc)₃] complex. researchgate.netelsevierpure.com

Bidentate Bridging: The dithiocarbamate ligand can also bridge two different metal centers. sysrevpharm.org In this arrangement, each sulfur atom coordinates to a different metal ion, facilitating the formation of dimeric or polynuclear structures. researchgate.net An example is seen in zinc dithiocarbamate complexes where the ligand acts as both a bidentate chelating and a bidentate bridging ligand, resulting in centrosymmetric dimeric molecules. researchgate.net

Coordination ModeDescriptionStructural OutcomeExample
MonodentateOne sulfur atom bonds to a metal center. nih.govCan lead to heteroleptic complexes. nih.gov[M(κ¹-PipDT)(κ²-Bipy)] researchgate.net
Bidentate ChelatingBoth sulfur atoms bond to the same metal center, forming a four-membered ring. nih.govForms stable mononuclear complexes. researchgate.net[In(hedtc)₃] researchgate.netelsevierpure.com
Bidentate BridgingEach sulfur atom bonds to a different metal center. researchgate.netFormation of polynuclear or polymeric structures. sysrevpharm.orgresearchgate.netDimeric Zinc Dithiocarbamate Complexes researchgate.net

Metal-Ligand Interactions and Complex Stability

The interaction between the (2-hydroxyethyl)dithiocarbamate ligand and metal ions is influenced by several factors, including the nature of the metal and its oxidation state, which in turn dictates the stability and structure of the resulting complexes.

The (2-hydroxyethyl)dithiocarbamate ligand is capable of forming stable complexes with a vast range of metal ions in various oxidation states. rsc.org The electronic structure of the dithiocarbamate moiety, with its soft sulfur donors and the ability for electron delocalization, allows it to stabilize metals in both common and unusually high oxidation states, such as Cu(III), Ni(III), and Co(IV). wikipedia.org

The formation of these complexes can sometimes involve redox reactions. For instance, the reaction of Cu(II) chloride with ammonium (B1175870) (2-hydroxyethyl)dithiocarbamate results in the formation of a Cu(I) complex, indicating the reduction of the metal center by the ligand or another species in the reaction. researchgate.netelsevierpure.com Conversely, in some cases, the metal ion can be oxidized during the complexation process; Co(II) dithiocarbamate complexes have been observed to undergo aerial oxidation to the more stable Co(III) state upon recrystallization. tandfonline.com A method has been developed for the separation of various metal bis(2-hydroxyethyl)dithiocarbamate complexes, including those of Cd(II), Pb(II), Co(II), Ni(II), Bi(III), Cu(II), and Hg(II), highlighting the broad applicability of this ligand. rsc.org

Metal IonOxidation State in ComplexObserved Geometry/Complex TypeReference
Copper (Cu)+1Tetranuclear Cluster researchgate.netelsevierpure.com
Indium (In)+3Distorted Octahedral Monomer researchgate.netelsevierpure.com
Cobalt (Co)+3Distorted Octahedral Monomer (from Co(II) precursor) tandfonline.com
Tin (Sn) / Various (M)+2 (for M)Trinuclear Complex nih.gov
Cadmium (Cd)+2Separated by MEKC rsc.org
Lead (Pb)+2Separated by MEKC rsc.org

The bridging capability of the dithiocarbamate ligand is instrumental in the formation of polynuclear and cluster complexes. sysrevpharm.orgresearchgate.net These structures involve multiple metal centers linked by one or more bridging ligands.

A notable example involving the (2-hydroxyethyl)dithiocarbamate ligand is the formation of a tetranuclear copper(I) cluster, [Cu(I)₄(hedtc)₄]. researchgate.netelsevierpure.com In this complex, four monovalent copper ions are held together in a cluster arrangement with a copper-sulfur coordination environment and potential copper-copper metal bonds. researchgate.netelsevierpure.com Similarly, dithiocarbamates can participate in the formation of heterometallic trinuclear complexes, such as those with a tin center linked to two other transition metals (e.g., Mn(II), Fe(II), Co(II)) via a different bridging ligand, with the dithiocarbamate acting as a terminal chelating ligand on the transition metals. nih.gov The formation of these complex polynuclear architectures underscores the structural versatility imparted by the dithiocarbamate functional group.

Metal dithiocarbamate complexes are known for their rich electrochemical behavior. nih.gov The electronic flexibility of the ligand, arising from the interplay between the dithiocarbamate and thioureide resonance structures, facilitates electron transfer processes, allowing the metal center to exist in multiple stable or accessible oxidation states. nih.gov

The redox properties are often metal-centered. For example, cyclic and square wave voltammetry studies of cobalt dithiocarbamate complexes have shown a quasi-reversible one-electron process corresponding to the Co(III)/Co(IV) redox couple. tandfonline.com The electrochemical behavior is not limited to the metal center; the ligand itself can undergo redox reactions. Dithiocarbamates are related to thiuram disulfides through a one-electron redox process, which can be a key step in certain synthetic pathways. nih.gov Furthermore, polarographic measurements have been instrumental in studying the chemical equilibria of dithiocarbamate systems, confirming the existence of various soluble metal-dithiocarbamate species in solution. nih.gov

Spectroscopic and Crystallographic Characterization of Complexes

The elucidation of the structural and electronic properties of (2-hydroxyethyl)dithiocarbamate complexes relies heavily on a combination of spectroscopic and crystallographic techniques. These methods provide a comprehensive understanding of ligand coordination, molecular geometry, and intermolecular interactions.

Infrared (IR) Spectroscopy for Ligand Vibrations and Coordination Confirmation

Infrared (IR) spectroscopy is a fundamental tool for confirming the coordination of the (2-hydroxyethyl)dithiocarbamate ligand to a metal center. The analysis focuses on specific vibrational frequencies that are sensitive to changes in electron distribution upon complexation.

The most informative vibrational modes are the "thioureide" ν(C-N) and the ν(C-S) stretching frequencies. ajrconline.org The position of the ν(C-N) band indicates the electronic character of the C-N bond within the dithiocarbamate moiety. This bond has a partial double bond character due to the delocalization of π-electrons from the nitrogen atom over the NCS₂ fragment. tandfonline.com In (2-hydroxyethyl)dithiocarbamate complexes, this band typically appears in the region of 1446-1515 cm⁻¹. ajrconline.orgresearchgate.net An increase in the frequency of this band upon complexation, compared to the free ligand salt, suggests an increased double bond character, which is indicative of chelation. ajrconline.org

The ν(C-S) stretching vibration, usually found in the 950-1050 cm⁻¹ range, provides insight into the coordination mode of the ligand. ajrconline.org The presence of a single, sharp band in this region is characteristic of a symmetrically bidentate coordination, where both sulfur atoms are equally bonded to the metal center. ajrconline.org If the ligand were to coordinate in a monodentate fashion, two distinct ν(C-S) bands would be expected.

Additionally, the appearance of new bands in the far-IR region (typically below 500 cm⁻¹) can be assigned to ν(M-S) vibrations, directly confirming the formation of metal-sulfur bonds. ajrconline.orgsysrevpharm.org The exact position of these M-S bands depends on the specific metal ion involved. ajrconline.org

Table 1: Key IR Vibrational Frequencies for (2-hydroxyethyl)dithiocarbamate Complexes

Vibrational ModeTypical Frequency Range (cm⁻¹)Significance
ν(C-N) (thioureide)1446 - 1515Indicates partial double bond character; shifts upon coordination. ajrconline.orgresearchgate.net
ν(C-S)950 - 1050A single band suggests symmetric bidentate coordination. ajrconline.org
ν(M-S)< 500Direct evidence of metal-sulfur bond formation. ajrconline.orgsysrevpharm.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of (2-hydroxyethyl)dithiocarbamate complexes in solution, particularly for diamagnetic species.

¹H NMR spectra are used to probe the proton environment within the complex. Upon coordination to a metal, the chemical shifts of the protons on the 2-hydroxyethyl group (-NHCH ₂CH ₂OH) are altered compared to the free ligand. Protons closer to the dithiocarbamate nitrogen atom are generally the most affected by the electronic changes that occur upon complexation. researchgate.net

¹³C NMR spectroscopy is especially powerful for characterizing these complexes. The resonance for the thioureide carbon (NC S₂) is a key diagnostic signal. In various metal complexes of (2-hydroxyethyl)dithiocarbamate and related ligands, this signal appears in the range of 200-215 ppm. tandfonline.comresearchgate.net The chemical shift of this carbon provides insight into the electronic environment of the CS₂ core. Other signals corresponding to the methylene (B1212753) carbons (-CH₂CH₂-) of the hydroxyethyl (B10761427) group are also observed and their shifts can be compared to the free ligand to understand the effects of coordination. tandfonline.com

2D NMR techniques, such as COSY and HSQC, can be employed to definitively assign the proton and carbon signals and to confirm the connectivity within the ligand framework. For more complex systems or for studying solution dynamics, techniques like temperature-dependent ³¹P{¹H} NMR have been used in related phosphine (B1218219) adducts of dithiocarbamate complexes to investigate ligand exchange processes. researchgate.net

Table 2: Representative ¹³C NMR Chemical Shifts for Dithiocarbamate Complexes

Carbon AtomTypical Chemical Shift (δ, ppm)Compound TypeReference
NC S₂200.9 - 201.2In(III) and Cu(I) (2-hydroxyethyl)dithiocarbamate complexes researchgate.net
NC S₂~192.3 - 215.4General dithiocarbamate complexes tandfonline.comresearchgate.net
-C H₂- (adjacent to N)~50 - 60Varies with substituent tandfonline.com
-C H₂- (adjacent to O)~60 - 70Varies with substituent tandfonline.com

UV-Visible (UV-Vis) Spectroscopy and Ligand-to-Metal Charge Transfer (LMCT) Band Analysis

UV-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the (2-hydroxyethyl)dithiocarbamate complexes. The spectra of these colored compounds typically exhibit several types of absorption bands. semanticscholar.org

Intraligand transitions, such as π→π* transitions within the NCS₂ chromophore, are usually observed at higher energies (shorter wavelengths, typically < 300 nm). sysrevpharm.orgresearchgate.net

Of particular diagnostic importance are the Ligand-to-Metal Charge Transfer (LMCT) bands. semanticscholar.org These intense absorptions arise from the promotion of an electron from a ligand-based orbital (primarily on the sulfur atoms) to a metal-based d-orbital. For many transition metal dithiocarbamate complexes, these bands are prominent in the UV or near-visible region. semanticscholar.orgresearchgate.net For instance, in copper(II) bis(2-hydroxyethyl)dithiocarbamate, LMCT bands are identified in the 350–450 nm range, confirming the coordination of the ligand to the Cu(II) center.

For complexes with d-electrons, weaker metal-centered d-d transitions may also be observed at lower energies (longer wavelengths). semanticscholar.orgresearchgate.net The position and intensity of these bands can provide information about the coordination geometry of the metal ion (e.g., square planar vs. octahedral). researchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight of the synthesized complexes and for obtaining structural information through the analysis of fragmentation patterns. researchgate.netaip.org Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are often used to detect the molecular ion peak [M]⁺ or related adducts, which helps to confirm the composition of the complex. researchgate.netsysrevpharm.org

The fragmentation pathway of dithiocarbamate complexes is often influenced by the nature of the substituents on the nitrogen atom. researchgate.net Common fragmentation patterns involve the cleavage of bonds within the ligand framework. Analysis of these fragments can help to piece together the structure of the complex. For example, combined gas chromatography-mass spectrometry (GC-MS) has been used to analyze the thermal decomposition products of copper dithiocarbamate complexes, revealing how the terminal alkyl group influences the fragmentation pathway. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for studying species with unpaired electrons. It is therefore invaluable for the characterization of paramagnetic (2-hydroxyethyl)dithiocarbamate complexes, such as those containing Cu(II) (d⁹ configuration) or Ru(III) (d⁵ configuration). researchgate.netmdpi.com

The EPR spectrum provides information about the electronic environment of the unpaired electron. The g-values and hyperfine coupling constants (A-values) obtained from the spectrum are characteristic of the metal ion, its oxidation state, and its coordination geometry. For example, the EPR spectra of Cu(II) dithiocarbamate complexes have been used to characterize their structure and bonding. researchgate.net The analysis of the spectral parameters can help to determine the degree of covalency in the metal-ligand bonds and provide insights into the geometry around the copper center. rsc.org

Single Crystal X-ray Diffraction Analysis of Coordination Geometries and Supramolecular Assembly

Studies have revealed diverse coordination geometries for these complexes. For example, an indium(III) complex, [In(hedtc)₃], was found to have a distorted octahedral coordination geometry, with the indium atom bound to three bidentate (2-hydroxyethyl)dithiocarbamate ligands. researchgate.netelsevierpure.com In contrast, a copper(I) complex, [Cu₄(hedtc)₄], forms a tetranuclear cluster. researchgate.netelsevierpure.com Copper(II) complexes with related hydroxyethyl dithiocarbamate ligands have been shown to exist as square-planar monomers or dimers. researchgate.netnih.gov In the monomeric bis[N,N-bis(2-hydroxyethyl)dithiocarbamato-κ²S,S′]copper(II) complex, the Cu(II) ion is chelated by two ligands in a distorted square-planar geometry. nih.gov

Beyond the individual molecule, X-ray diffraction elucidates the supramolecular assembly, which describes how molecules are arranged in the crystal lattice. A key feature of (2-hydroxyethyl)dithiocarbamate complexes is the presence of the terminal hydroxyl (-OH) group, which can participate in hydrogen bonding. researchgate.netelsevierpure.com These O-H···O or O-H···S interactions, along with N-H···S or N-H···O bonds, often link adjacent molecules into extended one-, two-, or three-dimensional networks, significantly influencing the crystal packing. researchgate.netelsevierpure.comnih.gov For instance, in the [In(hedtc)₃] complex, hydrogen bonding involving solvent molecules leads to a two-dimensional hexagonal network. researchgate.netelsevierpure.com

Table 3: Selected Crystallographic Data for (2-hydroxyethyl)dithiocarbamate Complexes

CompoundMetal CenterCoordination GeometryKey Structural Feature(s)Reference
[Cu(I)₄(hedtc)₄]Cu(I)Tetranuclear ClusterCu-Cu metal bonds; Cu-S coordination researchgate.netelsevierpure.com
[In(III)(hedtc)₃]In(III)Distorted Octahedral2D hexagonal network via hydrogen bonding researchgate.netelsevierpure.com
[Cu(II)(C₅H₁₀NO₂S₂)₂]Cu(II)Distorted Square-PlanarIntermolecular O-H···O hydrogen bonding nih.gov

Chemical Reactivity, Degradation Pathways, and Environmental Fate

Hydrolytic Degradation Mechanisms

The stability of dithiocarbamates, including Sodium (2-hydroxyethyl)dithiocarbamate, in aqueous environments is significantly governed by hydrolytic degradation. This process is heavily influenced by the chemical conditions of the surrounding medium, particularly acidity and the presence of metal ions.

Dithiocarbamates are known to be unstable in acidic to neutral conditions, where they undergo acid-catalyzed decomposition. nih.gov This degradation is a primary route for their breakdown in the environment. nih.gov The fundamental reaction involves the hydrolysis of the dithiocarbamate (B8719985) moiety to yield carbon disulfide (CS₂) and the corresponding amine. nih.govwikipedia.org For this compound, this would result in the formation of 2-hydroxyethylamine (ethanolamine).

The mechanism of this acid-catalyzed cleavage involves several key steps, including protonation events and the breakdown of the C-N bond. acs.org Studies on various dithiocarbamates show that the decomposition often proceeds through a zwitterionic intermediate. acs.orgnih.gov The rate of this decomposition is significantly faster in more acidic conditions. researchgate.netresearchgate.net General acid catalysis is typically not observed because the pKa of the N-protonated zwitterionic intermediate is much lower than that of the solvated proton. acs.org The entire process is initiated when the dithiocarbamate comes into contact with acidic solutions, such as the acid juices in plant matter, leading to rapid degradation. nih.gov

The kinetics of hydrolytic degradation are critically dependent on both pH and the presence of metal ions, which can form complexes with the dithiocarbamate.

Influence of pH: The stability of dithiocarbamates is strongly dependent on pH. tandfonline.comresearchgate.net They are generally stable in alkaline media but are unstable at a pH below 4. tandfonline.comwho.int The rate of hydrolysis increases as the pH decreases and conditions become more acidic. researchgate.netresearchgate.net This pH-dependent instability is a defining characteristic of this class of compounds, with the half-life at 25°C ranging from hours to days depending on the specific pH and other environmental factors. nih.gov

Influence of Metal Complexation: Dithiocarbamates are powerful chelating agents that form stable complexes with a wide variety of transition metals. nih.govnih.govresearchgate.net The formation of these metal-dithiocarbamate complexes can significantly alter their stability and persistence in the environment by inhibiting degradation reactions. researchgate.net Specifically, complexation with metals such as copper, zinc, or cadmium has been shown to slow the rate of acid-catalyzed hydrolysis. researchgate.net Under typical environmental conditions, copper is considered the most likely metal to significantly inhibit these transformation reactions. researchgate.net The increased stability of the metal chelate enhances the persistence of the dithiocarbamate, potentially allowing it to remain in sediments from one season to the next. researchgate.net

Table 1: Factors Influencing Hydrolytic Degradation of Dithiocarbamates

FactorEffect on Degradation RateMechanism of InfluenceReferences
Low pH (Acidic) IncreasesCatalyzes the decomposition pathway leading to the formation of carbon disulfide and the parent amine. nih.govresearchgate.netresearchgate.nettandfonline.com
High pH (Alkaline) DecreasesDithiocarbamates are generally more stable in alkaline conditions. nih.govwho.int
Metal Complexation (e.g., Cu²⁺, Zn²⁺, Cd²⁺) DecreasesFormation of stable metal-dithiocarbamate complexes inhibits the acid-catalyzed hydrolysis process, increasing persistence. researchgate.netnih.gov

Photolytic and Oxidative Degradation Processes

In addition to hydrolysis, dithiocarbamates are susceptible to degradation through photolytic and oxidative pathways. nih.govmdpi.com Exposure to light can induce photodecomposition. For instance, ethylenethiourea (B1671646) (ETU), a common degradation product of other dithiocarbamates, can be photooxidized to ethyleneurea (EU) in the presence of photosensitizers. who.int Light-catalyzed reactions of dithiocarbamates dissolved in organic solvents can lead to the formation of other complex organic molecules, such as lactams. nih.gov

Oxidative degradation is another significant pathway. nih.gov The oxidation of dithiocarbamates can yield thiuram disulfides. wikipedia.org The susceptibility to oxidation is influenced by factors such as pH and the concentration of available oxygen. mdpi.com Some dithiocarbamate derivatives have been specifically studied as models for inducing thiol oxidative stress, a process that involves the inhibition of critical antioxidant enzymes like glutathione (B108866) reductase, highlighting their reactivity towards oxidative processes. nih.gov

Biotransformation and Microbial Degradation in Environmental Matrices

Microbial activity is a primary driver for the degradation of dithiocarbamates in environmental matrices like soil. ucanr.edu Various soil microorganisms are involved in the breakdown of these compounds, often utilizing them as sources of carbon and nitrogen. mdpi.com Research has identified specific microbial consortia capable of effectively biodegrading dithiocarbamates. google.com These consortia may include bacteria from genera such as Alcaligenes, Pseudomonas, and Hyphomicrobium. google.com

The biodegradation process transforms the parent compound into various metabolites. For example, the microbial degradation of tetramethyl thiuram disulfide, a related compound, has been reported to yield dithiocarbamate, dimethylamine, and formaldehyde. google.com This biological breakdown occurs under specific environmental conditions, with studies indicating optimal activity within a pH range of 5.0 to 8.5 and temperatures between 5°C and 42°C. google.com

Environmental Transport and Persistence Studies

The ultimate fate of this compound in the environment is determined by its transport through and persistence within different environmental compartments, such as soil and water.

The mobility of dithiocarbamates in soil is a critical factor in their potential to leach into groundwater. Studies have generally reported low to moderate mobility for this class of compounds. researchgate.netmdpi.com Mobility is influenced by several factors, including the compound's water solubility and the physicochemical properties of the soil, such as its organic matter and clay content. researchgate.netwho.int

Sodium salts of dithiocarbamates, such as this compound, are generally characterized by high solubility in water. mdpi.comnih.gov This property suggests a higher potential for mobility within aqueous systems compared to the less soluble polymeric dithiocarbamates like mancozeb (B1675947) or zineb (B1684293). researchgate.netmdpi.com However, the strong tendency of dithiocarbamates to form complexes with metals and to sorb to soil particles can counteract this mobility. nih.govresearchgate.net The formation of stable metal complexes not only slows degradation but also favors the persistence of the dithiocarbamate in bed sediments. researchgate.net

Table 2: Summary of Degradation Pathways and Products

Degradation PathwayKey FactorsPrimary Degradation ProductsReferences
Acid-Catalyzed Hydrolysis Low pHCarbon Disulfide, 2-hydroxyethylamine nih.govwikipedia.orgacs.org
Photolysis Light ExposureEthyleneurea (from ETU), Lactams nih.govwho.int
Oxidation Oxygen, pHThiuram Disulfides wikipedia.orgmdpi.com
Microbial Degradation Soil Microbes (e.g., Pseudomonas)Dimethylamine, Formaldehyde (from related compounds) mdpi.comucanr.edugoogle.com

Identification and Characterization of Environmental Degradation Products and Metabolites (e.g., thioureas)

The environmental degradation of this compound, like other dithiocarbamates, proceeds through various pathways, including hydrolysis, photolysis, and oxidation, leading to the formation of several breakdown products and metabolites. nih.gov Research into the environmental fate of dithiocarbamates has identified a range of these resultant compounds, with a significant focus on the formation of thiourea (B124793) derivatives due to their environmental and toxicological relevance.

Dithiocarbamates are known to metabolize relatively quickly in soil and water. nih.gov The primary degradation routes often involve acid-catalyzed hydrolysis, which can have a half-life ranging from hours to days depending on factors like pH and temperature. nih.govresearchgate.net The degradation process typically involves the splitting off of molecules like carbon disulfide and hydrogen sulfide (B99878), alongside oxidative degradation pathways. nih.gov

A key degradation product for dithiocarbamates that share structural similarities with ethylene (B1197577) bis-dithiocarbamates (EBDCs) is ethylene thiourea (ETU). nih.gov ETU is recognized as the main degradation product from the manufacturing and environmental breakdown of EBDCs, forming when oxygen and moisture are present. nih.gov Given the 2-hydroxyethyl group in this compound, the formation of analogous thiourea structures is a critical area of study. ETU itself is water-soluble and can be absorbed by plant roots, where it is further metabolized into compounds such as ethylene urea (B33335) (EU) and other derivatives. nih.gov Photolysis, particularly in the presence of photosensitizers, can also readily oxidize ETU to EU. nih.gov

Detailed research has identified several key metabolites across the broader class of dithiocarbamates.

Interactive Data Table: Major Environmental Degradation Products of Dithiocarbamates

Degradation Product/MetaboliteChemical ClassCommon Parent Compound TypeFormation PathwayReference
Ethylene Thiourea (ETU)ThioureaEthylene bis-dithiocarbamates (EBDCs)Hydrolysis, Oxidation nih.gov
Propylene Thiourea (PTU)ThioureaPropylene bis-dithiocarbamatesHydrolysis, Oxidation nih.gov
Thiourea (TU)ThioureaVarious DithiocarbamatesMetabolism nih.gov
Carbon Disulfide (CS₂)Inorganic CompoundVarious DithiocarbamatesHydrolysis, Metabolism nih.govmdpi.com
Methyl Isothiocyanate (MITC)IsothiocyanateMetam, DazometDegradation nih.govnih.gov
Ethylene Urea (EU)Urea DerivativeEthylene Thiourea (ETU)Metabolism, Photooxidation nih.gov
Secondary AminesAmineVarious DithiocarbamatesHydrolysis researchgate.net
Hydrogen Sulfide (H₂S)Inorganic CompoundVarious DithiocarbamatesMetabolism nih.gov

The characterization of these degradation products is crucial for understanding the complete environmental impact of this compound use. The properties of ethylene thiourea, a primary metabolite of concern for related compounds, have been well-documented.

Interactive Data Table: Characterization of Ethylene Thiourea (ETU)

PropertyDescriptionReference
Formation Primary degradation product of EBDCs, formed in the presence of oxygen and moisture. nih.gov
Solubility Water-soluble. nih.gov
Mobility Considered mobile in the environment. nih.gov
Plant Uptake Can be absorbed by plant roots and translocated. nih.gov
Further Metabolism Metabolized into ethylene urea (EU) and other derivatives. nih.gov
Photodegradation Can be photooxidized into EU, especially with photosensitizers. nih.gov

Advanced Analytical Methodologies for Detection and Characterization

Challenges and Analytical Strategies for Dithiocarbamate (B8719985) Detection

The analysis of dithiocarbamates is complicated by several factors. These compounds are known for their poor stability, especially in acidic conditions found in many sample matrices like plant tissues, where they readily decompose into carbon disulfide (CS₂) and a corresponding amine. nih.govthermofisher.comencyclopedia.pub Their low solubility in water and common organic solvents further complicates extraction and direct analysis. nih.govmdpi.comresearchgate.net Consequently, analytical strategies have evolved along two main paths: indirect methods that measure a common degradation product and direct methods that aim to speciate individual DTC compounds.

A primary challenge lies in the fact that many analytical methods quantify total DTC content by measuring the evolved CS₂, failing to distinguish between different parent DTCs. nih.govencyclopedia.pub This is a significant limitation as the toxicity and environmental fate of individual DTCs can vary. Furthermore, the formation of CS₂ is not always a definitive indicator of DTC presence, as other sulfur-containing compounds in a sample can also produce CS₂ under analytical conditions, leading to potential false positives. nih.govencyclopedia.pub To address these issues, significant research has focused on developing more selective and sensitive methods capable of identifying and quantifying individual DTCs. mdpi.comtandfonline.com

Destructive Methods Based on Carbon Disulfide Evolution

A long-standing and widely used approach for the determination of dithiocarbamates involves their acid-catalyzed hydrolysis to produce carbon disulfide (CS₂). This volatile compound is then quantified, with the results typically expressed as the total amount of CS₂ per unit of sample. thermofisher.comencyclopedia.pub While this method is robust, it is a non-specific "sum method" that does not differentiate between the various types of dithiocarbamates present in the sample. thermofisher.com

One of the earliest and most established techniques for quantifying the CS₂ evolved from DTCs is spectrophotometry. nih.govencyclopedia.pub This colorimetric method, often based on official procedures like EPA method 630, involves the hot acid digestion of the sample to release CS₂. nih.govencyclopedia.pub The evolved CS₂ is then trapped in a solution, commonly containing diethanolamine (B148213) and a copper(II) salt, to form a colored complex, typically yellow, which can be measured spectrophotometrically. encyclopedia.pub

Modifications to the classic Keppel method have been proposed to enhance sensitivity and address interferences. For instance, one modification involves the reaction of hydrogen sulfide (B99878), a potential interferent, with p-aminodimethylaniline in the presence of ferric and zinc ions to form methylene (B1212753) blue, which is then measured at a different wavelength. nih.gov Despite its widespread use, spectrophotometry can be prone to interferences from other sulfur compounds and lacks the specificity to identify individual dithiocarbamates. nih.govencyclopedia.pub

To improve upon the selectivity and sensitivity of CS₂ determination, gas chromatography (GC) has become a preferred technique. encyclopedia.pub Following acid hydrolysis and extraction of the evolved CS₂ into a suitable solvent like isooctane (B107328), the extract is injected into a GC system for separation and detection. thermofisher.comnih.gov This approach offers better recovery and higher sensitivity compared to spectrophotometric methods. encyclopedia.pub

Various selective detectors are employed to enhance the analysis:

Electron Capture Detector (ECD): GC-ECD is a sensitive method for the determinative analysis of CS₂. eurl-pesticides.eu The procedure involves the chemical cleavage of dithiocarbamates with a mixture of tin(II) chloride and hydrochloric acid, followed by the partitioning of the released CS₂ into isooctane for GC analysis. eurl-pesticides.eu

Pulsed Flame Photometric Detector (PFPD): The GC-PFPD is highly selective for sulfur-containing compounds, making it well-suited for CS₂ analysis. encyclopedia.pub Studies have demonstrated good recoveries (68-91%) and low limits of quantitation (LOQ) for DTCs determined as CS₂ in various matrices using this detector. encyclopedia.pub

Ion Trap Mass Spectrometry (ITD-MS): GC-MS provides definitive identification and quantification of CS₂. thermofisher.comencyclopedia.pub This technique is considered a standard method (e.g., EN 12396) for dithiocarbamate analysis. encyclopedia.pub Headspace GC-MS is also a common approach, where the volatile CS₂ is sampled from the headspace above the reaction mixture. shimadzu.com

Table 1: Comparison of GC Detectors for Carbon Disulfide Analysis

DetectorPrincipleAdvantagesReported Performance
Electron Capture Detector (ECD)Detects electron-absorbing compounds.High sensitivity to halogenated and other electronegative compounds.Determination range of 0.04 - 1.0 mg/kg CS₂ with recoveries between 70% and 120%. eurl-pesticides.eu
Pulsed Flame Photometric Detector (PFPD)Measures light emitted from sulfur compounds in a hydrogen-rich flame.High selectivity for sulfur and phosphorus compounds.Good recoveries (68-91%) and LOQ of 0.05 mg/kg of CS₂. encyclopedia.pub
Ion Trap Mass Spectrometry (ITD-MS)Separates ions based on their mass-to-charge ratio.Provides structural information for definitive identification and high sensitivity.LOQ of 0.04 µg/mL for Thiram (B1682883) (as a representative DTC). thermofisher.com

Direct and Non-Destructive Analytical Techniques for Individual Analytes

To overcome the limitations of the indirect CS₂ evolution methods, direct analytical techniques have been developed to separate and quantify individual dithiocarbamate compounds. These methods typically involve an initial extraction step under alkaline conditions to stabilize the DTCs, followed by chromatographic separation. tandfonline.com

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful tool for the direct analysis of dithiocarbamates. nih.govtandfonline.com Various HPLC methods have been developed, often employing derivatization to improve the stability and chromatographic behavior of the analytes. jst.go.jpoup.com

Common detection modes for HPLC analysis of DTCs include:

UV Detection: HPLC-UV is a widely used method where DTCs, or their derivatives, are detected based on their ultraviolet absorbance. nih.govjst.go.jp For instance, after derivatization with methyl iodide, the resulting methyl-esters can be determined by HPLC with a UV detector. jst.go.jp Ion-pair HPLC with UV detection can also be used, where a reagent like tetrabutylammonium (B224687) is used to form ion pairs with the DTC anions, which are then separated on a reverse-phase column. tandfonline.com

Electrochemical Detection: This detection mode offers high sensitivity and selectivity for electroactive compounds, including some DTCs. tandfonline.com

Mass Spectrometry (MS): HPLC coupled with tandem mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity, allowing for the direct detection of multiple DTCs in complex matrices. nih.gov A modified QuEChERS method followed by LC-MS/MS has been successfully applied to determine various DTCs in food samples. nih.gov

Ion Pair Chromatography: This technique involves adding an ion-pairing reagent to the mobile phase to enhance the retention of ionic DTCs on a non-polar stationary phase. acs.org For example, a method for analyzing ziram (B1684391), maneb, and zineb (B1684293) involves the in-situ formation of a copper(II)-dithioligand complex, which is then separated as an ion pair with hexanesulfonate. acs.org

Table 2: HPLC Methods for Dithiocarbamate Analysis

HPLC ModeDetectionPrincipleExample Application
Reverse-Phase with DerivatizationUVDTCs are converted to more stable and UV-active derivatives (e.g., methyl esters).Determination of various DTCs in agricultural products with a determination limit of 0.05 ppm. jst.go.jp
Ion-Pair ChromatographyUVAn ion-pairing reagent is added to the mobile phase to retain ionic DTCs on a reverse-phase column.Analysis of ziram, maneb, and zineb with detection limits in the low µg/L range. acs.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Mass SpectrometryProvides highly selective and sensitive detection of individual DTCs.Quantification of 10 DTCs in beer, fruit juice, and malt (B15192052) with low µg/kg limits of quantification. nih.gov

Micellar Electrokinetic Capillary Chromatography (MEKC) is a high-efficiency separation technique that is a modification of capillary electrophoresis. wikipedia.org It is particularly useful for separating both neutral and charged analytes. nih.gov In MEKC, surfactants are added to the buffer above their critical micelle concentration to form micelles, which act as a pseudo-stationary phase. wikipedia.orgnih.gov

For the analysis of dithiocarbamates, MEKC is often used to separate their metal complexes. A study on the separation of transition metal complexes with bis(2-hydroxyethyl)dithiocarbamate (the conjugate base of Sodium (2-hydroxyethyl)dithiocarbamate) demonstrated the power of this technique. rsc.orgrsc.org Pre-capillary complexation of the dithiocarbamate with various metal ions allowed for the baseline separation of nine different metal complexes in under seven minutes with high efficiency and low detection limits. rsc.orgrsc.org This method offers advantages in terms of speed, resolution, and low solvent consumption compared to traditional HPLC. acs.org

Complexometric Titration Methods

Complexometric titration is a form of volumetric analysis where the formation of a colored complex is used to indicate the endpoint of a titration. While direct titration of this compound is not a standard procedure, its powerful chelating properties are leveraged in indirect complexometric methods. Dithiocarbamates are organosulfur ligands that form stable, often colored, complexes with a wide range of metal ions. nih.gov This reactivity is the basis for determining the concentration of the dithiocarbamate or, more commonly, for quantifying metal ions in a sample.

The general principle involves the reaction of the dithiocarbamate with a metal ion to form a stable coordination complex. nih.gov For instance, a solution containing this compound can be used as a titrant for a solution of a metal ion. The endpoint is detected when all the metal ions have been complexed, often observed with a specific indicator that also reacts with the metal ion but has a lower stability constant than the dithiocarbamate complex.

Alternatively, a known excess of a standard metal ion solution can be added to a sample containing the dithiocarbamate. The unreacted metal ions are then back-titrated with a standard solution of a chelating agent like Ethylenediaminetetraacetic acid (EDTA). sigmaaldrich.com The difference between the initial amount of metal ion added and the amount remaining allows for the calculation of the quantity of dithiocarbamate that reacted. The choice of metal ion (e.g., copper(II), nickel(II), zinc(II)) depends on the specific analytical requirements, such as the desired pH and the stability of the resulting complex.

Titration TypePrincipleTypical Reagents
Direct Titration A standard solution of a metal ion is titrated with the dithiocarbamate solution (or vice versa).This compound, Standard Metal Salt Solution (e.g., CuSO₄), Indicator
Back Titration An excess of a standard metal ion solution is added to the dithiocarbamate sample. The unreacted metal is then titrated with a standard EDTA solution.This compound, Standard Metal Salt Solution, Standard EDTA Solution, Indicator

Surface-Enhanced Raman Scattering (SERS) Imaging

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that can provide detailed structural information of molecules at very low concentrations, even down to the single-molecule level. nih.gov The technique relies on the significant enhancement of the Raman scattering signal from molecules adsorbed onto or very near to a nanostructured metallic surface, typically gold (Au) or silver (Ag). nih.gov This enhancement originates from two primary mechanisms: an electromagnetic enhancement due to localized surface plasmon resonance on the metal nanostructures, and a chemical enhancement involving charge-transfer between the analyte and the substrate. nih.gov

For the analysis of this compound, SERS offers a powerful tool for detection and characterization. The molecule can be adsorbed onto SERS-active substrates, such as colloidal silver or gold nanoparticles. researchgate.netresearchgate.net The resulting SERS spectrum provides a unique vibrational fingerprint, with characteristic peaks corresponding to the stretching and bending modes of the dithiocarbamate group (-NCS₂), the C-N bond, the C-S bonds, and the hydroxyethyl (B10761427) moiety. researchgate.net The high enhancement factor allows for the detection of trace amounts of the compound, which is particularly useful in complex sample matrices.

SERS imaging combines this spectral information with spatial resolution, allowing for the visualization of the distribution of the analyte on a surface. By scanning the laser spot across the sample and collecting a SERS spectrum at each point, a chemical map can be generated. This has potential applications in studying the interaction of the dithiocarbamate with surfaces or its distribution within a material. The effectiveness of the SERS enhancement depends critically on the substrate design, including the size, shape, and aggregation state of the nanoparticles. nih.govresearchgate.net

ParameterDescriptionRelevance to this compound
SERS Substrate Nanostructured metal surface that induces signal enhancement.Colloidal gold (Au) or silver (Ag) nanoparticles are commonly used. researchgate.net
Enhancement Factor The magnitude by which the Raman signal is increased.Can be 10⁶ or higher, enabling trace-level detection. nih.gov
Vibrational Modes Specific molecular vibrations detected by Raman spectroscopy.Provides a structural fingerprint, identifying the dithiocarbamate functional group and other structural features.
Imaging Spatial mapping of the SERS signal.Can visualize the distribution of the compound on a surface or within a matrix.

Sample Preparation and Pre-concentration Strategies

Extraction Techniques from Complex Matrices

This compound is primarily utilized as a chelating agent to facilitate the extraction of metal ions from complex aqueous matrices. The principle of this application lies in converting charged metal ions into neutral, organometallic complexes that exhibit increased solubility in organic solvents. This process is a cornerstone of liquid-liquid extraction procedures for metal ion separation and analysis.

The general procedure involves adjusting the pH of the aqueous sample containing the target metal ions to an optimal range for complex formation with the dithiocarbamate. An aqueous solution of this compound is then added, leading to the formation of a stable metal-(dithiocarbamate)n complex. This complex, being electrically neutral and possessing hydrophobic characteristics from the ligand structure, partitions preferentially into an immiscible organic solvent (e.g., chloroform, methyl isobutyl ketone) when the two phases are mixed. After phase separation, the organic layer, now enriched with the metal complex, can be isolated for subsequent analysis, often by techniques like atomic absorption spectrometry or inductively coupled plasma mass spectrometry. This method effectively separates and concentrates the metal ions from interfering species in the original matrix, such as environmental water samples or industrial effluents.

Chelation and Sorption on Resins for Metal Ion Pre-concentration

A highly effective strategy for the pre-concentration of trace metal ions from dilute solutions involves the combination of chelation by this compound with solid-phase extraction on a polymeric resin. This method leverages both the strong metal-binding capacity of the dithiocarbamate and the high surface area of the resin.

In a key application, metal ions in an aqueous solution are complexed with sodium bis(2-hydroxyethyl)dithiocarbamate. acs.org The resulting metal complexes are then passed through a column packed with a nonpolar adsorbent resin, such as Amberlite XAD-4. acs.org The neutral metal-dithiocarbamate complexes are quantitatively adsorbed onto the resin surface, effectively removing them from the large volume of the aqueous sample. acs.org This process allows for significant pre-concentration, as metals from a large volume of water can be concentrated onto a small amount of resin.

After the sorption step, the retained metal complexes can be eluted from the resin using a small volume of a suitable solvent, such as an acidic solution or a polar organic solvent like methanol (B129727) or acetone. researchgate.net The resulting eluate contains the metal ions in a much higher concentration than the original sample, making them readily quantifiable by instrumental methods. This technique is particularly valuable for environmental monitoring, where target metal concentrations are often below the direct detection limits of analytical instruments. The resin can often be regenerated and reused for multiple cycles. researchgate.net

ParameterFinding for Metal Ion Pre-concentrationSource
Chelating Agent Sodium bis(2-hydroxyethyl)dithiocarbamate acs.org
Sorbent Material Amberlite XAD-4 resin acs.org
Mechanism Formation of metal-dithiocarbamate complexes followed by sorption onto the resin. acs.org
Application Concentration of trace metal ions from aqueous solutions. acs.org
Elution Recovered by eluting with a small volume of an appropriate solvent (e.g., acid). researchgate.net

Advanced Research Applications and Methodological Contributions

Materials Science and Nanotechnology

The dithiocarbamate (B8719985) functional group is a powerful tool in materials science, enabling the synthesis of sophisticated nanomaterials and the modification of surfaces to impart specific functionalities.

Role as Single-Source Precursors (SSPs) for Metal Sulfide (B99878) Nanomaterial Synthesis

Dithiocarbamate complexes are widely employed as single-source precursors (SSPs) for the synthesis of metal sulfide nanoparticles. researchgate.net An SSP is a molecule that contains all the necessary elements for the final material, which in this case are the metal and sulfur. This approach offers excellent control over the stoichiometry and purity of the resulting nanoparticles. The thermal decomposition of a metal-dithiocarbamate complex breaks the C-S bonds, leading to the formation of metal sulfide nanocrystals. researchgate.net

Research has demonstrated the synthesis of copper sulfide nanocrystals through the decomposition of a copper mono(2-hydroxyethyl)dithiocarbamate complex in water. This method yielded nanocrystalline covellite (a form of copper sulfide) particles with a distinct hollow nanosphere morphology without the need for additional capping ligands. researchgate.net The use of dithiocarbamate complexes as SSPs is an attractive strategy because the precursors are often easy to synthesize and handle, and the decomposition process can be controlled to produce nanomaterials with specific sizes and phases. researchgate.net

Development of Functionalized Materials and Modified Surfaces

The strong binding affinity of the dithiocarbamate group is utilized to functionalize various substrate materials, thereby creating surfaces with enhanced properties, particularly for adsorbing heavy metals. Researchers have successfully grafted dithiocarbamate functional groups onto materials like activated carbon, carbon nanotubes, and magnetic mesoporous silica (B1680970). nih.govrsc.orgresearchgate.net

The process typically involves a multi-step chemical modification of the substrate. For instance, activated carbon can be first oxidized with nitric acid, then treated with an amine like tetraethylenepentamine, and finally reacted with carbon disulfide to form the dithiocarbamate-functionalized activated carbon (DTC-AC). rsc.org Similarly, multi-walled carbon nanotubes (MWCNTs) have been functionalized through a reaction sequence involving oxidized MWCNTs, ethylenediamine, and carbon disulfide to create DTC-MWCNTs. researchgate.netnih.gov These functionalized materials exhibit a significantly higher capacity for capturing heavy metal ions from aqueous solutions compared to their unmodified counterparts. rsc.orgnih.gov

The table below summarizes the enhanced adsorption capacities of dithiocarbamate-functionalized carbon materials for various heavy metal ions.

Functionalized MaterialTarget Metal IonMaximum Adsorption Capacity (mg/g)Reference
Dithiocarbamate-functionalized Activated Carbon (DTC-AC)Lead (Pb(II))203.36 rsc.org
Dithiocarbamate-functionalized Activated Carbon (DTC-AC)Copper (Cu(II))53.13 rsc.org
Dithiocarbamate-functionalized Activated Carbon (DTC-AC)Cadmium (Cd(II))102.89 rsc.org
Dithiocarbamate-functionalized MWCNTs (DTC-MWCNT)Cadmium (Cd(II))167.2 researchgate.net
Dithiocarbamate-functionalized MWCNTs (DTC-MWCNT)Copper (Cu(II))98.1 researchgate.net
Dithiocarbamate-functionalized MWCNTs (DTC-MWCNT)Zinc (Zn(II))11.2 researchgate.net

Environmental Chemical Technologies

The powerful chelating nature of sodium (2-hydroxyethyl)dithiocarbamate is a cornerstone of its application in environmental remediation, where it is used to capture and immobilize toxic heavy metals from various environmental matrices.

Chelation and Remediation of Heavy Metal Ions in Aqueous Systems

Dithiocarbamates are recognized as highly effective chelating agents for the removal of heavy metal ions from wastewater and other aqueous systems. tandfonline.comnih.gov The two sulfur atoms in the dithiocarbamate group act as a soft base, forming strong, stable, and often insoluble complexes with soft acid heavy metal ions like lead (Pb²⁺), cadmium (Cd²⁺), and mercury (Hg²⁺). tandfonline.com This chelation process effectively precipitates the metals out of the solution.

Complexes of N,N-di(2-hydroxyethyl)dithiocarbamate with zinc (Zn(II)), cadmium (Cd(II)), and mercury (Hg(II)) have been prepared and studied, confirming the strong binding interaction. researchgate.net The efficiency of heavy metal removal by dithiocarbamates is often dependent on the pH of the solution, with optimal precipitation occurring within a specific pH range. tandfonline.com Studies on various dithiocarbamate derivatives have shown high removal efficiencies for a range of heavy metals. For example, some systems achieve nearly 100% removal for lead and over 99% for copper and silver under optimal conditions. tandfonline.com The strong and selective binding makes these compounds excellent candidates for treating industrial effluents contaminated with toxic metals. nih.gov

Immobilization of Heavy Metals in Contaminated Environmental Matrices

Beyond aqueous systems, dithiocarbamates are used to immobilize heavy metals in solid matrices like contaminated soil and municipal solid waste incineration (MSWI) fly ash. nih.govresearchgate.net Fly ash, a byproduct of coal combustion and waste incineration, often contains leachable toxic heavy metals, posing a significant environmental risk in landfills. nih.govutsa.edumdpi.com

Chelating agents based on dithiocarbamate chemistry have been developed to stabilize these heavy metals. When applied to fly ash, these agents react with the heavy metals, converting them from leachable forms (e.g., water-soluble or carbonate-bound) into more stable, non-leachable organometallic complexes. nih.gov Research has shown that dithiocarboxylate-functionalized dendrimers can effectively stabilize lead and cadmium in MSWI fly ash at low dosages (3% w/w) and across a wide pH range (2-13), meeting landfill disposal requirements. nih.gov This performance was superior to conventional agents like sodium dimethyl dithiocarbamate. nih.gov Similarly, sodium diethyl dithiocarbamate has demonstrated a high immobilization effect on copper and zinc in poultry litter, converting them into more stable, organically-bound fractions. researchgate.net This technology is crucial for preventing the secondary pollution and long-term leaching of toxic metals from waste materials into the surrounding environment.

Catalytic Science

The application of dithiocarbamate compounds extends into the field of catalysis. nih.gov While this compound itself is primarily a ligand, its metal complexes exhibit significant catalytic activity. The dithiocarbamate ligand is often incorporated into complex structures to stabilize a metal center, which then acts as the active catalytic site. mdpi.com

Dithiocarbamate metal complexes have been investigated as catalysts in various organic synthesis reactions and polymerization processes. nih.gov The versatility of the dithiocarbamate ligand allows for the formation of stable complexes with a wide array of transition metals, including platinum-group metals, which are known for their catalytic prowess. nih.govmdpi.com The specific properties and reactivity of the resulting catalyst can be fine-tuned by modifying the substituents on the dithiocarbamate molecule. This ability to form stable, yet reactive, metal complexes makes dithiocarbamates a valuable class of ligands in the ongoing development of novel and efficient catalysts. mdpi.com

Synthetic Organic Chemistry and Intermediate Generation

Dithiocarbamates have proven to be valuable precursors for the generation of radicals in organic synthesis. Specifically, carbamoyl (B1232498) and acyl dithiocarbamates can serve as sources for carbamoyl and acyl radicals, respectively, under chemical or photochemical initiation. researchgate.netbham.ac.uk These radicals are highly reactive intermediates that can participate in a variety of bond-forming reactions.

Research has shown that group transfer radical cyclization reactions can be initiated using carbamoyl diethyldithiocarbamates, leading to the formation of lactams functionalized with a dithiocarbamate group. researchgate.net Similarly, acyl radicals generated from acyl dithiocarbamates can undergo cyclization onto alkene acceptors. bham.ac.uk The pathway of these radical cyclizations, such as 6-exo-trig versus 7-endo-trig, can be controlled by appropriate substitution on the alkene, demonstrating the synthetic utility of this methodology. bham.ac.uk The resulting dithiocarbamate-containing products can then be used in further synthetic transformations. researchgate.net

Table 2: Dithiocarbamates as Radical Precursors

Dithiocarbamate Precursor Radical Generated Subsequent Reaction Product Type Reference
Carbamoyl diethyldithiocarbamate Carbamoyl radical Group transfer radical cyclization Dithiocarbamate-functionalized lactams researchgate.net
Acyl dithiocarbamate Acyl radical Radical cyclization onto alkenes Cyclic ketones / Lactams bham.ac.uk

The reactivity of dithiocarbamates extends to the synthesis of various nitrogen- and sulfur-containing heterocycles, which are significant scaffolds in medicinal and materials chemistry. researchgate.netmdpi.comopenmedicinalchemistryjournal.com The use of dithiocarbamate-derived radical intermediates is a key strategy in this area. For example, the light-catalyzed reaction of dithiocarbamates can produce dithiocarbamate-containing lactams of various ring sizes (from four to eight-membered). nih.govresearchgate.net

Beyond radical pathways, dithiocarbamate compounds serve as versatile starting materials for other cyclization reactions. They have been used in the synthesis of thiazolidine-2-thiones through a multi-step process involving iodocyclization, dehydrohalogenation, and nucleophilic substitution. nih.gov Furthermore, dithiocarbamates can be converted into thioureas. This transformation is typically achieved by reacting the dithiocarbamate with an amine (primary, secondary, or ammonia) at elevated temperatures, often without the need for a solvent or catalyst. nih.gov These synthetic methods highlight the role of dithiocarbamates as foundational building blocks for accessing a diverse range of heterocyclic structures.

Agricultural Chemistry Research and Mechanisms

Dithiocarbamates are a well-established class of broad-spectrum fungicides used in agriculture. nih.govnih.gov Their efficacy is attributed to a multi-site mode of action, which hinders the development of resistance in fungal pathogens. nih.govnih.gov Research into their fungicidal mechanism has revealed several key pathways.

A primary mechanism involves the chelation of metal cations, particularly copper, which are essential for the function of many fungal enzymes. eagri.org The dithiocarbamate molecule can bind to these metals, disrupting vital cellular processes. nih.goveagri.org Another significant aspect of their action is their metabolism within the fungal cell. Dithiocarbamates are converted to isothiocyanates, which are highly reactive electrophiles. nih.goveagri.org These isothiocyanates can then react with and inactivate essential enzymes and proteins containing thiol (-SH) groups, leading to a general disruption of cellular metabolism and function. nih.goveagri.orgepa.gov This broad inhibition of multiple metal-dependent and sulfhydryl enzyme systems constitutes their multi-site activity. epa.gov This non-specific targeting of multiple cellular sites makes it difficult for fungi to develop resistance through a single gene mutation. nih.gov

Table 3: Proposed Fungicidal Mechanisms of Dithiocarbamates

Mechanism Description Key Target Reference
Metal Chelation Binding to essential metal cations, primarily copper (Cu²⁺). Metal-dependent enzymes nih.goveagri.org
Isothiocyanate Formation Metabolism of the parent dithiocarbamate to form reactive isothiocyanates. Thiol (-SH) groups in enzymes and proteins nih.goveagri.org
Enzyme Inhibition General inhibition of multiple sulfhydryl and metal-dependent enzyme systems. Various cellular enzymes nih.govepa.gov

Research into Herbicidal and Larvicidal Potentials

The dithiocarbamate class of organosulfur compounds, which includes this compound, has been the subject of research for its broad-spectrum biocidal activity. nih.gov This activity extends to applications in agriculture where certain dithiocarbamate-based compounds are utilized as herbicides. mdpi.com They are primarily employed to manage the growth of various broadleaf weeds. mdpi.com Examples of dithiocarbamate herbicides include Metiram, Dazomet, and Thiram (B1682883). mdpi.com The mechanism of action for their pesticidal properties is linked to their potent metal-binding capacity, which allows them to act as enzyme inhibitors. nih.gov

Beyond their use against plants, some dithiocarbamates have demonstrated larvicidal properties, targeting the larvae of various parasites that are pathogenic to plants. nih.gov The fungicidal action of dithiocarbamates is well-documented, with compounds like mancozeb (B1675947) and propineb (B166679) being used extensively. nih.gov While dithiocarbamates are generally characterized by low toxicity to mammals, their action as pesticides encompasses a wide range of organisms, including fungi, bacteria, and insects. nih.gov

Table 1: Examples of Dithiocarbamate-Based Biocides and Their Applications This table provides examples from the broader dithiocarbamate class to illustrate the researched potentials.

Compound Biocidal Application Target Organism/Use Reference
Diallate Herbicide Controls monocotyledonous weeds like wild oats. nih.gov
Metiram Herbicide/Fungicide Prevents the growth of broadleaf weeds. mdpi.com
Dazomet Herbicide Prevents the growth of broadleaf weeds. mdpi.com
Thiram Fungicide/Pesticide Used against various plant pathogens. nih.govmdpi.com
Ziram (B1684391) Herbicide/Fungicide Prevents the growth of broadleaf weeds. mdpi.com
Nabam Insecticide Used as a commercial insecticide. rsc.orgrsc.org

Studies on Interactions with Plant Systems and Soil Microbial Communities

When dithiocarbamates are applied in agricultural settings, they inevitably interact with the surrounding environment, making soil the ultimate repository for these compounds. iaea.org Research on dithiocarbamates such as thiram and ziram shows that significant interactions, including leaching, adsorption, and both chemical and microbial degradation, occur within the soil matrix. iaea.org

The rhizosphere—the zone of soil immediately surrounding plant roots—is a highly dynamic environment where the structure of microbial communities is determined by a complex interplay between the plant species and the soil type. researchgate.net The diversity and composition of these microbial communities can be significantly affected by the introduction of chemical compounds. nih.gov Plants actively shape their rhizosphere microbiome by exuding specific metabolites, which fosters the growth of particular microbial taxa. nih.gov In turn, these microbial communities play crucial roles in plant health, growth, and the suppression of soilborne diseases. researchgate.netnih.gov The introduction of dithiocarbamates into this system can therefore influence these delicate interactions. Studies have shown that the soil environment is often a stronger predictor of the rhizosphere's microbiome structure than even the plant genotype. nih.gov

Contributions to Analytical Chemistry Method Development

Development as Reagents for Metal Ion Determination and Quantification

The exceptional chelating ability of dithiocarbamates makes them highly valuable reagents in analytical chemistry, particularly for the determination and quantification of metal ions. nih.gov Specifically, Sodium bis(2-hydroxyethyl)dithiocarbamate has been successfully used to form complexes with various metal ions, facilitating their concentration from aqueous solutions. acs.org This process often involves the sorption of the resulting metal-dithiocarbamate complex onto a resin, such as XAD-4, allowing for effective pre-concentration before analysis. acs.org

The strong and selective binding to metal ions allows dithiocarbamates to form stable organometallic complexes, which are often colored and insoluble in water, making them excellent for precipitation and subsequent analysis. nih.govtandfonline.com This property is harnessed in various analytical techniques. For instance, activated carbon coated with a dithiocarbamate has been used to pre-concentrate lead, cadmium, copper, and manganese prior to their determination by flame atomic absorption spectrophotometry (FAAS). nih.gov Similarly, other dithiocarbamates have been used to form chelate complexes with metal ions that are then quantified using high-performance liquid chromatography (HPLC). nih.gov The general approach involves separating and pre-concentrating trace metals, a critical step for accurate quantification. nih.gov

Table 2: Dithiocarbamate Compounds in the Determination of Trace Metals This table illustrates the application of various dithiocarbamate compounds as reagents in analytical chemistry.

Dithiocarbamate Compound Used Metal(s) Determined Analytical Method Reference
Sodium bis(2-hydroxyethyl)dithiocarbamate Various metal ions Complexation and sorption on XAD-4 resin acs.org
Pyrrolidine (B122466) dithiocarbamate Ni(II), Cr(VI), Co(II), Hg(II) Liquid-liquid micro-extraction nih.gov
Phenylpiperazine dithiocarbamate Pb, Cd, Cu, Mn Coated on activated carbon, determined by FAAS nih.gov
Ammonium (B1175870) pyrrolidine dithiocarbamate Various metal ions Chelate formation, elution, and HPLC quantification nih.gov

Application as Stationary Phase Components in Chromatography

The robust chelating properties of dithiocarbamates have led to their innovative use as components of the stationary phase in chromatographic separations. nih.gov In ligand exchange chromatography, dithiocarbamate compounds have been coated onto silica to create a stationary phase specifically designed for the separation of heavy metals. nih.gov

Research has demonstrated that a stationary phase consisting of dithiocarbamate-coated silica is highly effective in capturing metal ions. nih.gov In one study, it was observed that the amount of mercury taken up by this type of stationary phase was particularly high. This enhanced affinity was attributed to the presence of extra complexing nitrogen atoms within the dithiocarbamate structure, which contributed to its strong binding capabilities. nih.gov This application showcases the versatility of dithiocarbamates, moving beyond their role as mobile-phase additives or pre-column derivatization agents to becoming an integral part of the chromatographic separation medium itself.

Emerging Research Areas and Future Perspectives

Development of Novel (2-hydroxyethyl)dithiocarbamate Derivatives with Tunable Properties

The functional versatility of the (2-hydroxyethyl)dithiocarbamate ligand is a significant driver of current research, with a focus on creating derivatives with tailored properties for specific applications. The presence of the hydroxyl (-OH) group allows for a wide range of chemical modifications, enabling the fine-tuning of solubility, stability, and coordinating ability.

Researchers have successfully synthesized a variety of metal complexes using this ligand. For instance, copper(II) complexes with N-alkyl-N-hydroxyethyl dithiocarbamates (where the alkyl group is methyl, ethyl, or propyl) have been developed. nih.gov These complexes demonstrate how modifying the second substituent on the nitrogen atom can influence the final properties of the metal complex.

Further studies have led to the synthesis and characterization of complex structures like tetranuclear copper(I) clusters and mononuclear indium(III) complexes. researchgate.netelsevierpure.com The [Cu(I)₄(hedtc)₄]∙4THF and [In(III)(hedtc)₃]∙3THF (where hedtc = ⁻S₂CNHCH₂CH₂OH) complexes were synthesized in aqueous solutions, highlighting the utility of the hydroxyl group in imparting solubility in polar solvents. elsevierpure.com The formation of these intricate structures, such as the tetranuclear copper cluster with distinct copper-copper metal bonds, opens avenues for new materials with unique electronic and photophysical properties. elsevierpure.com

Another area of development is the synthesis of 2-aryl-2-hydroxyethyl dithiocarbamates through methods like the difunctionalization of alkenes. researchgate.net This approach allows for the introduction of aryl groups, further expanding the library of available derivatives with potentially enhanced electronic or biological activities. The ability to create such a diverse range of derivatives is crucial for applications ranging from precursor chemistry for nanomaterials to the development of new catalytic agents.

Derivative TypeSynthetic ApproachKey FeaturePotential ApplicationReference
N-alkyl-N-hydroxyethyl dithiocarbamate (B8719985) complexesReaction with metal saltsTunable properties based on alkyl groupCatalysis, Materials Science nih.gov
Tetranuclear Copper(I) ClustersAqueous synthesis with Cu(II)Cl₂Unique cluster with Cu-Cu bondsElectronics, Photophysics elsevierpure.com
Mononuclear Indium(III) ComplexesAqueous synthesis with In(III)Cl₃Distorted octahedral coordinationMedical Imaging, Semiconductors researchgate.netelsevierpure.com
2-Aryl-2-hydroxyethyl dithiocarbamatesDifunctionalization of alkenesIntroduction of aryl moietiesOrganic Synthesis, Medicinal Chemistry researchgate.net

Advanced Computational Studies on Reactivity, Coordination, and Electronic Structure

To complement experimental research, advanced computational studies are providing deep insights into the fundamental properties of (2-hydroxyethyl)dithiocarbamate and its metal complexes. Density Functional Theory (DFT) has emerged as a powerful tool for optimizing molecular structures and predicting reactivity. tandfonline.comresearchgate.net

Computational analyses focus on several key areas:

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand intramolecular charge transfer and the electronic nature of the compounds. tandfonline.comnih.gov The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov

Reactivity and Bonding Analysis: Techniques like Natural Bond Orbital (NBO) analysis help identify hyper-conjugative interactions that contribute to the stability of the complexes. tandfonline.com Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize electron-rich and electron-poor regions, identifying likely sites for electrophilic and nucleophilic attacks and revealing bonding characteristics. tandfonline.comnih.gov

These theoretical studies are not merely academic; they provide a predictive framework that can guide the synthesis of new derivatives with desired electronic and reactive properties, accelerating the development of new materials and catalysts.

Computational MethodInformation GainedSignificanceReferences
Density Functional Theory (DFT)Optimized molecular geometry, thermodynamic parametersPredicts stable structures and reaction energetics tandfonline.comresearchgate.net
HOMO-LUMO AnalysisElectronic energy gap, intramolecular charge transferAssesses chemical reactivity and electronic transitions tandfonline.comnih.gov
Molecular Electrostatic Potential (MEP)Electron density distribution, reactive sitesIdentifies sites for chemical attack (electrophilic/nucleophilic) tandfonline.comnih.gov
Natural Bond Orbital (NBO)Hyper-conjugative interactions, orbital stabilityExplains the origins of molecular stability tandfonline.com

Integration with Advanced Spectroscopic and Imaging Techniques for In Situ Monitoring

Understanding the behavior of (2-hydroxyethyl)dithiocarbamate in real-time during reactions or within complex systems is crucial for optimizing its applications. The integration of this compound with advanced spectroscopic techniques allows for in situ monitoring, providing dynamic information that traditional sampling methods cannot. rsc.org

UV-visible spectrophotometry can be adapted for real-time in situ monitoring of processes like decolorization or degradation reactions. dntb.gov.uarsc.org By circulating a reaction solution through a spectrometer, continuous data on absorbance changes can be collected without disturbing the process, offering precise kinetic information. rsc.org

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, offers highly specific structural information. nih.gov These techniques are considered "fingerprint" methods because the resulting spectrum is unique to a specific chemical compound. mdpi.com

FT-IR and FT-Raman Spectroscopy: These methods are used for conformational and vibrational analysis. nih.gov By comparing experimental spectra with those computed via methods like DFT, a detailed assignment of vibrational bands can be achieved, confirming molecular structures and identifying specific conformations. nih.gov

Surface-Enhanced Raman Scattering (SERS): SERS is a highly sensitive technique capable of detecting dithiocarbamates at very low concentrations. mdpi.com Its potential for use with portable analyzers makes it a powerful tool for in-field analysis. mdpi.com

The combination of these advanced spectroscopic methods with computational models provides a powerful toolkit for probing the structure, dynamics, and reactivity of (2-hydroxyethyl)dithiocarbamate and its derivatives in diverse environments.

Sustainable Synthesis and Environmental Impact Mitigation Strategies

The increasing focus on green chemistry is driving the development of more environmentally friendly methods for synthesizing dithiocarbamates. researchgate.net Traditional synthesis often involves hazardous solvents, but recent research has demonstrated several sustainable alternatives. researchgate.netrsc.org These include:

Catalyst-Free Synthesis: Efficient one-pot procedures have been developed that condense an amine, carbon disulfide, and an alkyl halide at room temperature without the need for a catalyst or hazardous solvents. researchgate.netorganic-chemistry.org

Green Solvents: The use of environmentally benign reaction media such as water-ethanol mixtures, deep eutectic solvents (DES), and polyethylene (B3416737) glycol (PEG) has been shown to produce high yields in short reaction times. researchgate.netrsc.org These green solvents can often be recovered and recycled. rsc.org

Solvent-Free Conditions: Reactions conducted under solvent-free conditions represent a highly atom-economic process, minimizing chemical waste. organic-chemistry.org

Parallel to sustainable synthesis, there is a growing need to understand and mitigate the environmental impact of dithiocarbamates. These compounds can degrade in the environment through hydrolysis and photolysis into metabolites like ethylenethiourea (B1671646) (ETU), which is of toxicological concern. nih.govwho.int Research is therefore also directed at remediation strategies. The strong chelating ability of the dithiocarbamate group makes it effective for removing heavy metals from wastewater and the environment. mdpi.comsemanticscholar.org Dithiocarbamate-functionalized materials, such as modified hydrochar or polymers, have demonstrated high efficiency in sequestering toxic metal ions like lead(II), copper(II), and cadmium(II). mdpi.com

Green Synthesis StrategyDescriptionEnvironmental BenefitReferences
Catalyst-Free, One-Pot ReactionCondensation of amine, CS₂, and alkyl halide at room temperature.Avoids transition-metal catalysts and simplifies purification. researchgate.netorganic-chemistry.org
Use of Green SolventsEmploying media like water, ethanol (B145695), or deep eutectic solvents (DES).Reduces use of volatile organic compounds; allows for solvent recycling. researchgate.netrsc.org
Solvent-Free SynthesisReactants are mixed directly without a solvent medium.Maximizes atom economy and minimizes waste generation. organic-chemistry.org

Exploration of New Catalytic and Materials Science Applications

The unique chelating properties of (2-hydroxyethyl)dithiocarbamate and its derivatives make them highly valuable in catalysis and materials science. nih.govnih.gov

In materials science, a prominent application is their use as single-source precursors (SSPs) for the synthesis of metal sulfide (B99878) nanomaterials. nih.govacs.org By carefully controlling the thermal decomposition of a well-defined metal-(2-hydroxyethyl)dithiocarbamate complex, it is possible to produce nanocrystalline materials such as quantum dots or thin films with precise stoichiometry. acs.org This approach has been used to create a wide range of binary and ternary sulfides, which have potential applications in energy storage, electrocatalysis, and imaging. acs.org The hydroxyl group on the ligand can also be used to graft the dithiocarbamate functionality onto surfaces, such as mesoporous silica (B1680970), creating materials with tailored adsorption properties, for example, for the removal of heavy metals like mercury. rsc.org

The catalytic potential of dithiocarbamate complexes is also an active area of research. nih.gov Metal complexes incorporating these ligands are being explored as catalysts in various organic transformations. The dithiocarbamate ligand is often valued for its ability to stabilize the metal center in different oxidation states, which is a key feature for many catalytic cycles. ajgreenchem.commdpi.com These complexes have been investigated for reactions such as the epoxidation of alkenes. mdpi.com Furthermore, dithiocarbamates themselves find large-scale industrial use as vulcanization accelerators in the rubber industry, where they improve the rate and state of polymer crosslinking. mdpi.com

Q & A

Q. What are the standard synthetic routes for Sodium (2-hydroxyethyl)dithiocarbamate, and how can purity be optimized?

this compound is typically synthesized by reacting ethanolamine with carbon disulfide (CS₂) in the presence of sodium hydroxide. The reaction proceeds under controlled pH and temperature conditions to avoid side reactions. For purity optimization, recrystallization from ethanol or methanol is recommended, followed by vacuum drying. Characterization via FT-IR (to confirm dithiocarbamate C=S and C-N stretches) and elemental analysis ensures structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound and its derivatives?

Key techniques include:

  • FT-IR : Identifies functional groups (e.g., C=S at ~950–1250 cm⁻¹, N-C-S bands at ~1450–1550 cm⁻¹).
  • UV-Vis : Monitors ligand-to-metal charge transfer (LMCT) bands in metal complexes.
  • NMR (¹H and ¹³C) : Confirms proton environments and carbon backbone structure.
  • X-ray crystallography : Resolves crystal structures of metal complexes for geometric analysis .

Q. How can researchers validate the stability of this compound in aqueous solutions?

Conduct time-dependent UV-Vis spectroscopy to monitor absorbance changes at characteristic wavelengths (e.g., ~250–300 nm for dithiocarbamate). Adjust pH (ideally neutral to slightly alkaline) to minimize hydrolysis. Compare results with control samples stored under inert atmospheres to rule out oxidative degradation .

Advanced Research Questions

Q. How should metal complexation studies with this compound be designed to ensure stoichiometric accuracy?

  • Step 1 : Perform molar ratio experiments (Job’s method) to determine ligand-to-metal binding ratios.
  • Step 2 : Use conductivity measurements to confirm ionic vs. neutral complex formation.
  • Step 3 : Characterize complexes via ESI-MS for molecular weight validation and FT-IR to detect shifts in C=S/C-N bands post-coordination.
  • Step 4 : Validate geometry using magnetic susceptibility and EPR spectroscopy for paramagnetic metal ions (e.g., Cu²⁺) .

Q. What methodologies address analytical contradictions, such as false positives in dithiocarbamate quantification?

False positives in CS₂-based assays (e.g., GC) can arise from sulfur-containing matrix components. Mitigation strategies include:

  • Sample pre-treatment : Use chelating resins to remove interfering metal ions.
  • Blank correction : Run parallel analyses with matrix-matched blanks.
  • Alternative techniques : Employ HPLC-MS for selective detection of intact dithiocarbamate species .

Q. How can computational modeling enhance the understanding of this compound’s reactivity?

  • DFT calculations : Predict electronic structures, bond dissociation energies, and reaction pathways for ligand-metal interactions.
  • Molecular docking : Simulate binding affinities with biological targets (e.g., enzymes or microbial proteins) to guide bioactivity studies.
  • Solvent effect modeling : Use COSMO-RS to optimize solvent systems for synthesis or applications .

Q. What are the best practices for evaluating the ligand’s efficacy in heavy metal sequestration?

  • Batch adsorption experiments : Vary pH, contact time, and initial metal concentration to determine optimal conditions.
  • Isotherm modeling : Fit data to Langmuir/Freundlich models to assess binding capacity and mechanisms.
  • Competitive studies : Test selectivity in multi-metal systems (e.g., Pb²⁺ vs. Cd²⁺) using ICP-OES .

Q. How can researchers ensure reproducibility in synthesizing metal complexes with this ligand?

  • Standardize protocols : Document reaction temperature, stirring rate, and solvent purity.
  • Purification : Use column chromatography (e.g., silica gel) or recrystallization to isolate pure complexes.
  • Cross-validate : Compare spectral data (FT-IR, NMR) with literature or computational predictions .

Methodological and Ethical Considerations

Q. What steps mitigate bias in bioactivity studies (e.g., antimicrobial assays) involving this compound?

  • Blinded experiments : Assign sample codes to avoid observer bias.
  • Positive/negative controls : Include standard antibiotics and solvent-only controls.
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
  • Replication : Perform assays in triplicate across independent batches .

Q. How should researchers address ethical concerns in data reporting for this compound?

  • Transparency : Disclose all experimental conditions (e.g., solvent purity, instrument calibration).
  • Data sharing : Deposit raw spectral data in public repositories (e.g., Zenodo).
  • Bias checks : Use independent labs to validate critical findings, especially in bioactivity or environmental impact studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.